11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
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Overview
Description
11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures, including thiophene, pyrazole, and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrazole intermediates, which are then coupled with the quinoline derivative through a series of condensation and cyclization reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and potassium t-butoxide for cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Scientific Research Applications
11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[631
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiophene, pyrazole, and quinoline derivatives.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have a thiophene framework, are known for their pharmacological properties.
Pyrazole Derivatives: Pyrazole-containing compounds are widely used in medicinal chemistry for their anti-inflammatory and antimicrobial activities.
Quinoline Derivatives: Quinoline-based compounds are known for their antimalarial and anticancer properties.
Uniqueness
The uniqueness of 11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide lies in its combination of three distinct heterocyclic structures, which may confer unique biological and chemical properties not found in simpler compounds .
Properties
IUPAC Name |
11-oxo-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c25-19-2-1-14-11-17(12-15-3-8-24(19)20(14)15)29(26,27)21-6-9-23-7-4-18(22-23)16-5-10-28-13-16/h4-5,7,10-13,21H,1-3,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUKRDKCJJBZJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCN4C=CC(=N4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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